2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

Catalog No.
S2704948
CAS No.
40345-47-9
M.F
C8H12N2O3
M. Wt
184.195
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

CAS Number

40345-47-9

Product Name

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

IUPAC Name

2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

Molecular Formula

C8H12N2O3

Molecular Weight

184.195

InChI

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3

InChI Key

YFSCVZVLHXMHFB-UHFFFAOYSA-N

SMILES

CC1(CC(=NO)C(=NO)C(=O)C1)C

Solubility

not available

2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is an organic compound characterized by its unique structure that features two hydroxyimino groups attached to a dimethylcyclohexanone backbone. This compound is known for its potential applications in various fields including medicinal chemistry and materials science. The molecular formula of this compound is C8H14N2O2C_8H_{14}N_2O_2, and it has a molecular weight of approximately 170.21 g/mol .

, primarily due to the presence of the hydroxyimino functional groups. These reactions may include:

  • Condensation Reactions: The hydroxyimino groups can react with aldehydes or ketones to form oximes.
  • Redox Reactions: The hydroxyimino groups can be oxidized or reduced, leading to the formation of corresponding oxime derivatives.
  • Nucleophilic Addition: The carbonyl group in the cyclohexanone structure can undergo nucleophilic attack, allowing for further derivatization.

Research indicates that 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one exhibits biological activities that may include:

  • Antioxidant Properties: Compounds with hydroxyimino groups are often studied for their ability to scavenge free radicals.
  • Antimicrobial Activity: Some studies suggest that similar compounds may possess antimicrobial properties, although specific data on this compound is limited.

The synthesis of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the following steps:

  • Starting Material Preparation: Begin with 5,5-dimethylcyclohexane-1,3-dione as the precursor.
  • Formation of Hydroxyimino Groups: React the diketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the bis(hydroxyimino) derivative.
  • Purification: The product can be purified through recrystallization or chromatography.

The applications of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one are diverse and include:

  • Analytical Chemistry: Used as a reagent for the determination of metal ions in various samples.
  • Pharmaceuticals: Potentially useful in drug formulation due to its biological activity.
  • Material Science: May serve as a building block in polymer synthesis or as an additive in coatings.

Interaction studies involving 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one focus on its reactivity with various biological targets. Preliminary studies might explore:

  • Metal Ion Complexation: Investigating how this compound interacts with transition metal ions could reveal insights into its potential as a chelating agent.
  • Biological Targets: Understanding its interaction with enzymes or receptors could provide valuable information regarding its therapeutic potential.

Several compounds share structural similarities with 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarityUnique Features
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexaneC8H14N2O20.94Contains two hydroxyimino groups at different positions.
5,5-Dimethylcyclohexane-1,3-dioneC8H12O20.94Lacks hydroxyimino groups; serves as a precursor.
3,3,5,5-TetramethylcyclohexanoneC10H18O0.83More methyl groups; lacks hydroxyimino functionality.
4-Methyl-2,3-pentanedioneC6H10O20.89Features a different carbon skeleton; less steric hindrance.

The uniqueness of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one lies in its specific arrangement of functional groups that confer distinctive chemical properties and potential biological activities not found in similar compounds.

XLogP3

1.4

Dates

Modify: 2023-08-16

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